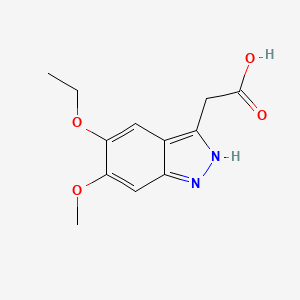![molecular formula C8H13Cl B13173426 [1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)
[1-(Chloromethyl)cyclopropyl]cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Chloromethyl)cyclopropyl]cyclobutane: is an organic compound that features a cyclopropyl group attached to a cyclobutane ring via a chloromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclopropyl]cyclobutane typically involves the reaction of cyclopropylmethanol with cyclobutyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloromethyl group in [1-(Chloromethyl)cyclopropyl]cyclobutane can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the chlorine atom with an azide group.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclopropylcyclobutane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Major Products:
Substitution: [1-(Azidomethyl)cyclopropyl]cyclobutane.
Oxidation: [1-(Hydroxymethyl)cyclopropyl]cyclobutane.
Reduction: Cyclopropylcyclobutane.
科学研究应用
Chemistry: [1-(Chloromethyl)cyclopropyl]cyclobutane is used as a building block in organic synthesis
Biology: The compound can be used in the development of biologically active molecules. Its structural features may contribute to the design of enzyme inhibitors or receptor modulators.
Medicine: Research into this compound derivatives may lead to the discovery of new therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer chemistry and coatings.
作用机制
The mechanism of action of [1-(Chloromethyl)cyclopropyl]cyclobutane involves its ability to participate in various chemical reactions. The chloromethyl group is a reactive site that can undergo nucleophilic substitution, leading to the formation of new chemical entities. The cyclopropyl and cyclobutane rings provide structural rigidity, which can influence the compound’s interaction with molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound may act as an inhibitor or substrate for certain enzymes, affecting their activity and function.
Receptors: this compound derivatives may interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Cyclopropylmethyl chloride: Similar in structure but lacks the cyclobutane ring.
Cyclobutylmethyl chloride: Similar in structure but lacks the cyclopropyl group.
[1-(Bromomethyl)cyclopropyl]cyclobutane: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness: [1-(Chloromethyl)cyclopropyl]cyclobutane is unique due to the presence of both cyclopropyl and cyclobutane rings, which impart distinct chemical and physical properties. The combination of these rings with a reactive chloromethyl group makes it a valuable compound for synthetic and industrial applications.
属性
分子式 |
C8H13Cl |
|---|---|
分子量 |
144.64 g/mol |
IUPAC 名称 |
[1-(chloromethyl)cyclopropyl]cyclobutane |
InChI |
InChI=1S/C8H13Cl/c9-6-8(4-5-8)7-2-1-3-7/h7H,1-6H2 |
InChI 键 |
QNUJWIPSUIRRNJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2(CC2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide](/img/structure/B13173362.png)

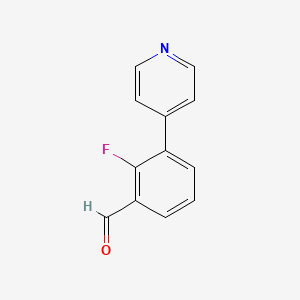
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
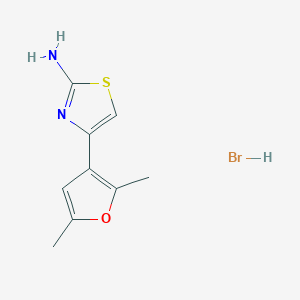

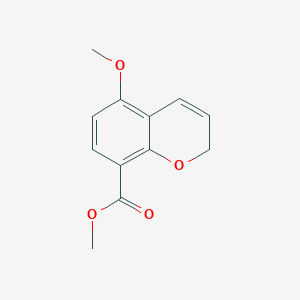


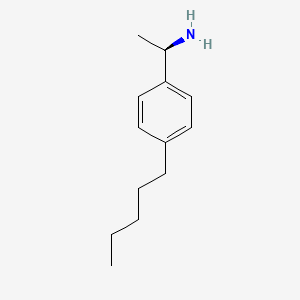
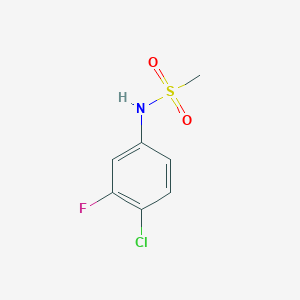
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
